Tritromethamine guanosine triphosphate
Overview
Description
Synthesis Analysis
The synthesis of guanosine triphosphate derivatives involves complex biochemical pathways and chemical reactions. A notable method includes the nonenzymatic reaction of guanosine triphosphate with 2-mercaptoethanol and Fe++ leading to products with potential intermediates in pteridine biosynthesis (Shiota, Palumbo, & Tsai, 1967). Additionally, a two-step procedure for the preparation of 8-arylated guanosine mono- and triphosphates showcases the importance of chemical modifications in studying GTP's biological roles (Collier & Wagner, 2006).
Molecular Structure Analysis
The molecular structure of GTP is crucial for its function in biological processes. Studies employing various spectroscopic tools and computational methods provide insights into the complex nature of GTP interactions and recognition mechanisms. For example, the structural analysis of GTP's interaction with fluorescent dinuclear Zn(II)-Dipicolylamine complexes reveals its selectivity and binding modes, highlighting the role of GTP in biological chemosensing (Bazany‐Rodríguez et al., 2020).
Chemical Reactions and Properties
GTP is involved in a myriad of chemical reactions within the cell, acting as a substrate for various enzymes and a signaling molecule. For instance, its role in protein biosynthesis is exemplified by its interaction with aminoacyl-tRNA ternary complexes and ribosomes, facilitating the accuracy of initial recognition processes (Karim & Thompson, 1986). The complex behavior of GTP in enzymatic reactions, such as its selective reaction rates with guanosine 5'-monophosphate over N-acetylmethionine, further demonstrates its chemical versatility (Sandlin, Starling, & Williams, 2010).
Physical Properties Analysis
The physical properties of GTP, including its solubility, stability, and spectroscopic characteristics, are essential for understanding its behavior in aqueous environments and biological systems. Investigations into the supramolecular arrangements of guanosine and its derivatives, utilizing methods like circular dichroism, offer valuable insights into the self-assembly and structural dynamics of GTP-containing systems (Novotná, Goncharova, & Urbanova, 2012).
Chemical Properties Analysis
The chemical properties of GTP, particularly its reactivity and interaction with metal ions and other biomolecules, are critical for its biological functions. Research demonstrates the selective recognition and binding of GTP, elucidating the mechanisms through which GTP influences cellular processes and signaling pathways. The development of sensitive detection methods for GTP, based on its chemical interactions, underscores its importance in cellular metabolism and regulatory mechanisms (Liang et al., 2012).
Scientific Research Applications
1. Chemosensing of Guanosine Triphosphate
Guanosine triphosphate (GTP) is identified as a key biomarker in various cellular processes and human diseases. A study by Bazany‐Rodríguez et al. (2020) synthesized a fluorescent dinuclear complex, demonstrating its ability as a chemosensor for GTP in water, showing selectivity toward GTP over other anions. This application is significant in biomedical research for detecting GTP levels in biological samples, contributing to disease diagnosis and cellular process monitoring (Bazany‐Rodríguez et al., 2020).
2. Interaction with Dopamine Receptors
Research by Creese, Usdin, and Snyder (1979) demonstrated that GTP and diphosphate nucleotides can modulate the binding of agonist ligands to dopamine receptors. This finding suggests that GTP plays a role in the regulation of neurotransmitter systems, potentially influencing neurological functions and disorders (Creese, Usdin, & Snyder, 1979).
3. Role in Ribosomal Function
The study by Maassen and Möller (1978) investigated the role of a photoreactive GTP analogue in ribosomal functions. Their findings indicated a specific binding and interaction of GTP with ribosomal proteins, highlighting its importance in protein synthesis and ribosomal activities (Maassen & Möller, 1978).
4. Analysis of Polyphosphonate Salts
Ballantine, Games, and Slater (1997) used electrospray mass spectrometry for analyzing polyphosphonated alkali metal salts including guanosine 5-triphosphate trisodium salt. Their research contributes to analytical chemistry, providing insights into the structural analysis and properties of GTP salts (Ballantine, Games, & Slater, 1997).
5. Regulation of Brain Adenylate Cyclase
A study by Menkes, Rasenick, Wheeler, and Bitensky (1983) found that GTP analogs enhance the activation of adenylate cyclase in brain membranes, suggesting GTP's role in modulating brain signaling pathways, potentially influencing psychiatric and neurological conditions (Menkes, Rasenick, Wheeler, & Bitensky, 1983).
Safety And Hazards
Future Directions
Guanosine based nucleotides, especially GTP, serve as important and independent regulatory factors for development and diverse cellular functions such as differentiation, metabolism, proliferation, and survival in multiple tissues . Future research may focus on developing new and potential therapeutic strategies to combat diseases like cancer, hypoxia, etc .
properties
IUPAC Name |
2-amino-2-(hydroxymethyl)propane-1,3-diol;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O14P3.C4H11NO3/c11-10-13-7-4(8(18)14-10)12-2-15(7)9-6(17)5(16)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;5-4(1-6,2-7)3-8/h2-3,5-6,9,16-17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,11,13,14,18);6-8H,1-3,5H2/t3-,5-,6-,9-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZRJQPUFRIVGW-GWTDSMLYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N=C(NC2=O)N.C(C(CO)(CO)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N6O17P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
644.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tritromethamine guanosine triphosphate | |
CAS RN |
103192-46-7 | |
Record name | Tritromethamine guanosine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103192467 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 103192-46-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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